molecular formula C14H16N4O3 B7463340 1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione

1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B7463340
M. Wt: 288.30 g/mol
InChI Key: QXCOVBIXFCWUSX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as AG-013736 or axitinib and belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its anti-cancer properties and has shown promising results in pre-clinical and clinical trials.

Mechanism of Action

The mechanism of action of axitinib involves the inhibition of VEGFRs, which are transmembrane receptors that play a crucial role in angiogenesis and tumor growth. By inhibiting VEGFRs, axitinib blocks the signaling pathways that promote tumor growth and angiogenesis, leading to the inhibition of cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects:
Axitinib has been shown to have potent anti-cancer effects in pre-clinical and clinical studies. It has also been shown to have a favorable safety profile, with manageable adverse effects. Axitinib has been shown to be well-tolerated in patients, with the most common adverse effects being hypertension, fatigue, and diarrhea.

Advantages and Limitations for Lab Experiments

Axitinib has several advantages for lab experiments, including its potent anti-cancer properties and favorable safety profile. However, one limitation of axitinib is its high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the study of axitinib. One potential direction is the investigation of its use in combination with other anti-cancer agents to enhance its efficacy. Another potential direction is the investigation of its use in combination with immunotherapy agents to enhance the anti-tumor immune response. Additionally, the development of more potent and selective VEGFR inhibitors may lead to the development of more effective anti-cancer therapies.
In conclusion, 1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione or axitinib is a promising anti-cancer agent that has shown potent anti-tumor effects in pre-clinical and clinical studies. Its mechanism of action involves the inhibition of VEGFRs, which are involved in tumor growth and angiogenesis. Axitinib has a favorable safety profile, with manageable adverse effects, and has several potential future directions for research.

Synthesis Methods

The synthesis of 1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione is a multi-step process that involves the use of various reagents and solvents. The most common method of synthesis involves the reaction of 2,4-diaminopyrido[2,3-d]pyrimidine with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2,3-dimethylsuccinic anhydride to form the final product.

Scientific Research Applications

1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione has been extensively studied for its anti-cancer properties. It is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, which are involved in the growth and proliferation of cancer cells. Axitinib has shown promising results in pre-clinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and non-small cell lung cancer.

properties

IUPAC Name

1,3-dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-16-11-10(13(20)17(2)14(16)21)7-9(8-15-11)12(19)18-5-3-4-6-18/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCOVBIXFCWUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)N3CCCC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione

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